molecular formula C18H18BrN5O2S B2649230 2-(4-{[4-(3-Methylphenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine CAS No. 1226439-65-1

2-(4-{[4-(3-Methylphenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine

Cat. No. B2649230
CAS RN: 1226439-65-1
M. Wt: 448.34
InChI Key: ZMWVSAMQKBNURF-UHFFFAOYSA-N
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Description

2-(4-{[4-(3-Methylphenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine is a useful research compound. Its molecular formula is C18H18BrN5O2S and its molecular weight is 448.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis Approaches

Research demonstrates innovative synthesis techniques involving piperazine linkers to create compounds with significant antibacterial and cytotoxic activities. For instance, a study synthesized 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, showing potent antibacterial efficacy against E. coli, S. aureus, and S. mutans strains. Additionally, these compounds exhibited substantial biofilm inhibition activities, surpassing those of reference antibiotics like Ciprofloxacin (Mekky & Sanad, 2020).

Antibacterial and Herbicidal Activities

Another application includes the synthesis of novel herbicidal 1-phenyl-piperazine-2,6-diones, demonstrating significant herbicidal activity. These findings highlight the potential agricultural benefits of such chemical compounds (Li et al., 2005).

Anti-inflammatory and Antitumor Activities

Compounds synthesized from piperazine derivatives have been evaluated for anti-inflammatory and antitumor activities. N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide, when condensed with various active hydrogen-containing compounds including piperazine, demonstrated potent anti-inflammatory activity. This suggests the therapeutic potential of such compounds in medical applications (Rajasekaran et al., 1999).

Material Science and Molecular Docking

In material science, complexes involving piperazine have been synthesized and characterized, showcasing applications in creating supramolecular frameworks through hydrogen bonding. These findings provide insights into the design and development of new materials with specific properties (Bharati et al., 2013).

Antimicrobial Activity

Derivatives containing piperazine units have been synthesized and tested for their antimicrobial activities against various microorganisms, showcasing the potential of such compounds in developing new antimicrobial agents (Sharma et al., 2017).

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-(7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O2S/c1-10-8-12(2-3-13(10)19)22-16(25)11-4-6-24(7-5-11)18-23-15-14(27-18)17(26)21-9-20-15/h2-3,8-9,11H,4-7H2,1H3,(H,22,25)(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWVSAMQKBNURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=NC4=C(S3)C(=O)NC=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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